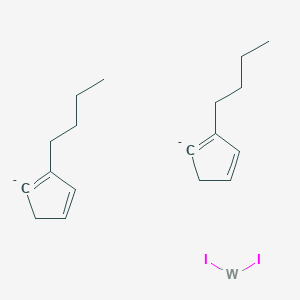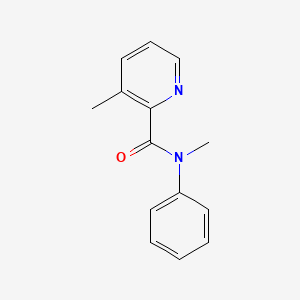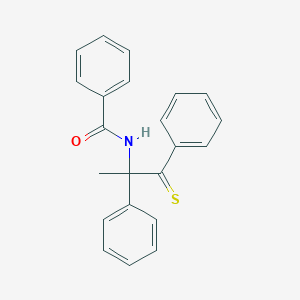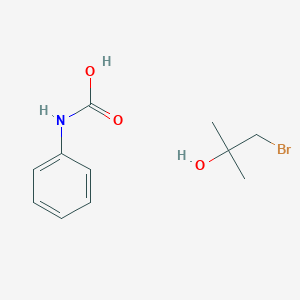
1,1-Dibromo-2-ethoxy-3-ethylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromo-2-ethoxy-3-ethylcyclopropane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of two bromine atoms, an ethoxy group, and an ethyl group attached to a cyclopropane ring. Its molecular formula is C7H12Br2O.
Vorbereitungsmethoden
The synthesis of 1,1-Dibromo-2-ethoxy-3-ethylcyclopropane typically involves the bromination of 2-ethoxy-3-ethylcyclopropane. The reaction is carried out under controlled conditions using bromine (Br2) as the brominating agent. The reaction proceeds via a free radical mechanism, where the bromine atoms are added to the cyclopropane ring. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
1,1-Dibromo-2-ethoxy-3-ethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2-ethoxy-3-ethylcyclopropene.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Wissenschaftliche Forschungsanwendungen
1,1-Dibromo-2-ethoxy-3-ethylcyclopropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce cyclopropane rings into target molecules.
Biology: The compound can be used to study the effects of cyclopropane-containing compounds on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Dibromo-2-ethoxy-3-ethylcyclopropane involves its interaction with various molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ethoxy and ethyl groups can influence the compound’s reactivity and stability. The cyclopropane ring can undergo ring-opening reactions under certain conditions, leading to the formation of open-chain compounds.
Vergleich Mit ähnlichen Verbindungen
1,1-Dibromo-2-ethoxy-3-ethylcyclopropane can be compared with other similar compounds such as:
1,1-Dibromo-2-methoxy-3-ethylcyclopropane: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.
1,1-Dibromo-2-ethoxy-3-methylcyclopropane: This compound has a methyl group instead of an ethyl group, which can influence its steric properties and reactivity.
1,1-Dibromo-2-ethoxycyclopropane: This compound lacks the ethyl group, which can affect its overall stability and reactivity.
Eigenschaften
CAS-Nummer |
88146-46-7 |
|---|---|
Molekularformel |
C7H12Br2O |
Molekulargewicht |
271.98 g/mol |
IUPAC-Name |
1,1-dibromo-2-ethoxy-3-ethylcyclopropane |
InChI |
InChI=1S/C7H12Br2O/c1-3-5-6(10-4-2)7(5,8)9/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
QWNCITXKHXXLNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(C1(Br)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(1,3-Dioxolan-2-yl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14395094.png)
![N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B14395096.png)
![2-Bromo-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14395101.png)
![Bicyclo[4.2.1]non-6-en-1-yl 3-chlorobenzoate](/img/structure/B14395105.png)
![Ethyl 3,5-dimethyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14395113.png)




![2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14395169.png)


![1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine](/img/structure/B14395178.png)

